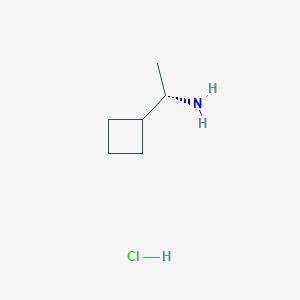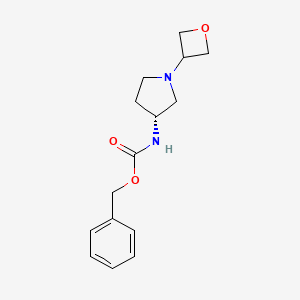
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Descripción general
Descripción
“6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline synthesis involves various chemical reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmaceutical Research
Quinoline compounds are widely recognized for their therapeutic properties, including anti-malarial, antitumor, and antimicrobial effects. The structure of “6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” could potentially be explored for similar pharmacological applications, given its quinoline core which is a common scaffold in drug discovery .
Agrochemical Development
Quinolines have applications in agrochemical research for the development of pesticides and herbicides. The specific compound may be investigated for its efficacy in protecting crops against pests and diseases .
Bio-organic and Bio-organometallic Chemistry
Quinoline derivatives play a role in the study of bio-organic processes, such as enzyme reactions, and bio-organometallic chemistry, which combines organic chemistry with aspects of inorganic chemistry .
Material Science
In material science, quinoline derivatives are utilized for their electronic properties, which can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .
Photovoltaic Applications
Quinoline derivatives are also being explored for use in third-generation photovoltaic cells due to their ability to absorb light and convert it into electricity .
Synthetic Organic Chemistry
The compound could be used as an intermediate in synthetic organic chemistry to produce a variety of complex molecules due to the versatility of the quinoline ring to undergo various chemical reactions .
Industrial Chemistry
Quinolines are important in industrial chemistry for the production of dyes, pH indicators, and food coloring agents. The compound “6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” might find similar industrial applications .
Antiprotozoal Research
Some quinoline derivatives have shown resistance against protozoal infections, suggesting that this compound could be researched for potential antiprotozoal effects .
Propiedades
IUPAC Name |
6-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11;/h2-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNTUWGJCDQROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



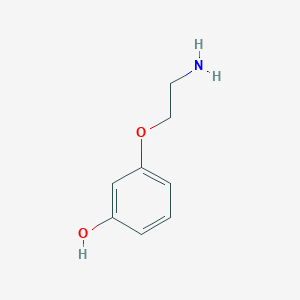
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)
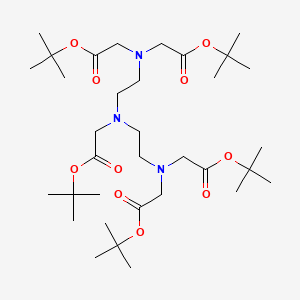

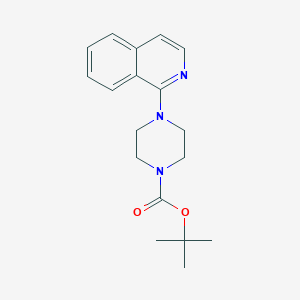


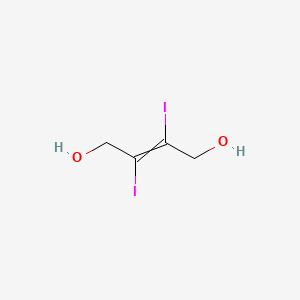
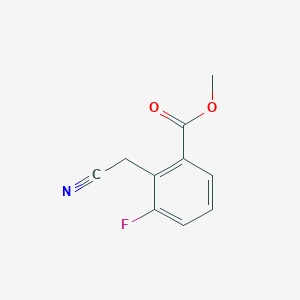
![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)

